molecular formula C17H25N3O B6630816 N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B6630816
M. Wt: 287.4 g/mol
InChI Key: CEADIXFVTXGYOX-UHFFFAOYSA-N
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Description

N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide, also known as EMD 386088, is a selective antagonist of the dopamine D1 receptor. It has been studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide 386088 acts as a competitive antagonist of the dopamine D1 receptor, blocking the binding of dopamine and preventing its downstream signaling pathways. This results in a decrease in the activity of the dopaminergic system, which is implicated in the pathogenesis of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound 386088 has been shown to have a range of biochemical and physiological effects, depending on the specific target and context of its administration. For example, it has been shown to reduce locomotor activity and improve cognitive performance in animal models of Parkinson's disease and schizophrenia, respectively.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide 386088 is its high selectivity for the dopamine D1 receptor, which allows for more precise targeting of this specific pathway. However, one limitation is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide 386088. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Another area is the development of more potent and long-lasting analogs of this compound 386088, which may have improved efficacy and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of this compound 386088, and to identify additional potential therapeutic targets for this compound.

Synthesis Methods

The synthesis of N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide 386088 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the piperidine ring, the introduction of the isoindole moiety, and the attachment of the carboxamide group. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide 386088 has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and reward processing.

Properties

IUPAC Name

N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-2-20-7-5-13(6-8-20)10-19-17(21)14-3-4-15-11-18-12-16(15)9-14/h3-4,9,13,18H,2,5-8,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEADIXFVTXGYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CNC(=O)C2=CC3=C(CNC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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